molecular formula C20H19NO2S B11695325 N-benzyl-4-methyl-N-phenylbenzenesulfonamide CAS No. 4703-20-2

N-benzyl-4-methyl-N-phenylbenzenesulfonamide

Cat. No.: B11695325
CAS No.: 4703-20-2
M. Wt: 337.4 g/mol
InChI Key: MHDGADJMKCLDOM-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C20H19NO2S It is a sulfonamide derivative, characterized by the presence of a benzyl group, a methyl group, and a phenyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-N-phenylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-benzylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-benzyl-4-methyl-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyano-4-methyl-N-phenylbenzenesulfonamide: Similar structure but with a cyano group instead of a benzyl group.

    N-phenyl-4-methylbenzenesulfonamide: Lacks the benzyl group, making it less bulky.

    N-benzyl-4-methylbenzenesulfonamide: Similar but without the phenyl group.

Uniqueness

N-benzyl-4-methyl-N-phenylbenzenesulfonamide is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

4703-20-2

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-4-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C20H19NO2S/c1-17-12-14-20(15-13-17)24(22,23)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3

InChI Key

MHDGADJMKCLDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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